ethyl4-amino-2-fluoro-3-methylbutanoatehydrochloride,Mixtureofdiastereomers
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Overview
Description
Ethyl 4-amino-2-fluoro-3-methylbutanoate hydrochloride, mixture of diastereomers, is a chemical compound with the molecular formula C7H15ClFNO2 and a molecular weight of 199.65 g/mol . This compound is known for its applications in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
The synthesis of ethyl 4-amino-2-fluoro-3-methylbutanoate hydrochloride involves several steps. One common synthetic route includes the esterification of 4-amino-2-fluoro-3-methylbutanoic acid with ethanol in the presence of a strong acid catalyst . The reaction conditions typically involve refluxing the mixture for several hours to ensure complete esterification. Industrial production methods may involve similar steps but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Ethyl 4-amino-2-fluoro-3-methylbutanoate hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 4-amino-2-fluoro-3-methylbutanoate hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Mechanism of Action
The mechanism of action of ethyl 4-amino-2-fluoro-3-methylbutanoate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Ethyl 4-amino-2-fluoro-3-methylbutanoate hydrochloride can be compared with similar compounds such as:
Ethyl 4-amino-3-methylbutanoate hydrochloride: Lacks the fluorine atom, which may affect its reactivity and biological activity.
Ethyl 4-amino-2-fluorobutanoate hydrochloride: Lacks the methyl group, which can influence its chemical properties and interactions.
The presence of both the fluorine and methyl groups in ethyl 4-amino-2-fluoro-3-methylbutanoate hydrochloride makes it unique and potentially more versatile in various applications.
Properties
IUPAC Name |
ethyl 4-amino-2-fluoro-3-methylbutanoate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14FNO2.ClH/c1-3-11-7(10)6(8)5(2)4-9;/h5-6H,3-4,9H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUVGQUZRZPQLKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(C)CN)F.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15ClFNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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